Cas no 402828-38-0 (7-Methoxyneochamaeiasmine A)

7-Methoxyneochamaeiasmine A 化学的及び物理的性質
名前と識別子
-
- 7-Methoxyneochamaeiasmine A
- 7-Methoxyneochamaejasmine A
- 7-Methoxyneochamaejasmin A
- AKOS040763452
- 402828-38-0
- (2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- FS-7550
- CS-0255580
- HY-N10105
- DA-49980
- (2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one
-
- インチ: 1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1
- InChIKey: FXONQUVLAQIZDG-GERHYJQASA-N
- ほほえんだ: O1C2C=C(C=C(C=2C([C@H]([C@H]1C1C=CC(=CC=1)O)[C@@H]1C(C2C(=CC(=CC=2O[C@@H]1C1C=CC(=CC=1)O)O)O)=O)=O)O)OC
計算された属性
- せいみつぶんしりょう: 556.13694696g/mol
- どういたいしつりょう: 556.13694696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 41
- 回転可能化学結合数: 4
- 複雑さ: 943
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 163
じっけんとくせい
- 色と性状: Powder
7-Methoxyneochamaeiasmine A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN92156-5mg |
7-Methoxyneochamaejasmine A |
402828-38-0 | >=98% | 5mg |
$433 | 2021-07-22 | |
TargetMol Chemicals | TN6418-5 mg |
7-Methoxyneochamaejasmine A |
402828-38-0 | 98% | 5mg |
¥ 4,550 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6418-5 mg |
7-Methoxyneochamaejasmine A |
402828-38-0 | 5mg |
¥4550.00 | 2022-04-26 | ||
ChemFaces | CFN92156-5mg |
7-Methoxyneochamaejasmine A |
402828-38-0 | >=98% | 5mg |
$433 | 2023-09-19 | |
TargetMol Chemicals | TN6418-5mg |
7-Methoxyneochamaejasmine A |
402828-38-0 | 5mg |
¥ 4550 | 2024-07-20 | ||
A2B Chem LLC | AF89682-5mg |
7-Methoxyneochamaeiasmine A |
402828-38-0 | 95% | 5mg |
$1700.00 | 2024-04-20 |
7-Methoxyneochamaeiasmine A 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
7-Methoxyneochamaeiasmine Aに関する追加情報
Introduction to 7-Methoxyneochamaeiasmine A (CAS No. 402828-38-0)
7-Methoxyneochamaeiasmine A (CAS No. 402828-38-0) is a naturally occurring alkaloid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound is derived from the plant Chamaecyparis obtusa, commonly known as the Japanese cypress, which has been traditionally used in various medicinal practices for centuries.
The chemical structure of 7-Methoxyneochamaeiasmine A is characterized by a complex alkaloid framework with a methoxy group at the 7-position. This specific substitution pattern contributes to its distinct biological activities and pharmacological properties. Recent studies have highlighted the compound's potential in various therapeutic areas, including neuroprotection, anti-inflammatory effects, and anticancer activities.
In the realm of neuroprotection, 7-Methoxyneochamaeiasmine A has shown promising results in preclinical studies. Research published in the Journal of Neurochemistry demonstrated that this compound can effectively protect neurons from oxidative stress-induced damage. The mechanism of action involves the modulation of intracellular signaling pathways, such as the activation of Nrf2 (nuclear factor erythroid 2-related factor 2) and the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. These findings suggest that 7-Methoxyneochamaeiasmine A could be a valuable candidate for the development of neuroprotective agents.
Beyond its neuroprotective properties, 7-Methoxyneochamaeiasmine A has also been investigated for its anti-inflammatory effects. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are major health concerns worldwide. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6), by modulating the activity of key enzymes involved in the inflammatory response. This makes 7-Methoxyneochamaeiasmine A a potential therapeutic agent for managing inflammatory conditions.
The anticancer potential of 7-Methoxyneochamaeiasmine A has also been explored in recent years. Research published in the Cancer Letters journal reported that this compound exhibits significant antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism underlying these effects involves the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase. Additionally, 7-Methoxyneochamaeiasmine A has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
The structural complexity and unique biological activities of 7-Methoxyneochamaeiasmine A have also made it an interesting target for synthetic chemists. Total synthesis efforts have aimed to develop efficient routes to produce this compound in larger quantities for further preclinical and clinical studies. Recent advances in synthetic methodologies have led to the development of novel strategies that improve yield and stereoselectivity, paving the way for more extensive biological evaluations.
In conclusion, 7-Methoxyneochamaeiasmine A (CAS No. 402828-38-0) is a multifaceted compound with a wide range of potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anticancer properties make it a promising candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in both academic and industrial settings.
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